5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid chemical properties
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid is a heterocyclic organic compound featuring a core indole scaffold. This scaffold is of paramount importance in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic drugs. The presence of a hydroxyl group at the 5-position and a carboxylic acid at the 3-position makes this molecule a versatile building block for chemical synthesis and a compelling subject for biological investigation. The 5-hydroxyindole moiety is notably a key component of the neurotransmitter serotonin and its metabolites, highlighting its inherent biological relevance.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for professionals in drug discovery and chemical research.
Physicochemical and Structural Properties
The fundamental properties of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid define its behavior in chemical and biological systems. These characteristics are essential for designing synthetic routes, developing analytical methods, and predicting its interactions with biological targets.
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | [3] |
| CAS Number | 71982-15-5 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)O | [3] |
| InChIKey | FHSZQYNWIIHBAX-UHFFFAOYSA-N | [3] |
| Appearance | Typically an off-white to light brown solid | [4] |
Synthesis and Purification
The synthesis of 5-hydroxyindoles is most effectively achieved through well-established named reactions. The Nenitzescu indole synthesis is a particularly powerful and direct method for constructing the 5-hydroxy-2-methyl-indole core, typically yielding the ethyl ester precursor, which can then be hydrolyzed to the target carboxylic acid.[2][5]
Key Synthetic Pathway: The Nenitzescu Reaction
The Nenitzescu reaction involves the condensation of a benzoquinone with an enamine, in this case, ethyl 3-aminocrotonate, to form the indole ring system.[2] This method is advantageous as it builds the substituted hydroxyindole scaffold in a single, convergent step from readily available starting materials.
Caption: Workflow for the synthesis of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate
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Rationale: This protocol is based on the classical Nenitzescu approach. Acetone is a common solvent, and the reaction proceeds by nucleophilic addition of the enamine to the quinone, followed by cyclization and aromatization.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-benzoquinone (1.0 eq) in acetone.
-
Addition of Enamine: To the stirring solution, add ethyl 3-aminocrotonate (1.0 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Hydrolysis to the Carboxylic Acid
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Rationale: Standard saponification is used to convert the ethyl ester to the desired carboxylic acid. The carboxylate salt is first formed under basic conditions and then protonated with acid to precipitate the final product.
-
Saponification: Suspend the ethyl ester precursor (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).
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Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product, 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. The combination of mass spectrometry, NMR, and IR spectroscopy provides a detailed structural fingerprint.
Caption: Chemical structure of 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of hydroxyindole-3-carboxylic acids reveals characteristic fragmentation patterns. For the 5-hydroxy isomer, the primary fragmentation involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO).[6]
| Fragment | Expected m/z | Interpretation |
| [M]⁺• | 191 | Molecular Ion |
| [M - •OH]⁺ | 174 | Loss of hydroxyl radical from the carboxylic acid |
| [M - H₂O]⁺• | 173 | Loss of water (less prominent than •OH loss for 5-isomer)[6] |
| [M - COOH]⁺ | 146 | Decarboxylation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are based on data from closely related N-substituted analogs and established principles of indole chemistry.[7]
| Proton (¹H) | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~11.5 - 12.0 | broad singlet | - |
| C4-H | ~7.2 - 7.3 | doublet | J ≈ 8.8 |
| C6-H | ~6.6 - 6.7 | doublet of doublets | J ≈ 8.8, 2.4 |
| C7-H | ~7.0 - 7.1 | doublet | J ≈ 2.4 |
| C2-CH₃ | ~2.5 - 2.6 | singlet | - |
| C5-OH | ~8.9 - 9.1 | singlet | - |
| COOH | ~11.8 - 12.0 | singlet | - |
| Carbon (¹³C) | Predicted Shift (δ, ppm) |
| C=O | ~167 |
| C5 | ~153 |
| C2 | ~145 |
| C3a | ~130 |
| C7a | ~128 |
| C3 | ~112 |
| C4 | ~111 |
| C6 | ~106 |
| C7 | ~103 |
| CH₃ | ~12-13 |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic stretches from the hydroxyl and carbonyl functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |
| N-H (Indole) | ~3400 | Moderate, sharp (may be obscured by O-H) |
| O-H (Phenol) | ~3500 | Moderate, sharp (may be obscured by O-H) |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong, sharp |
| C=C (Aromatic) | 1600 - 1450 | Moderate |
| C-O Stretch | 1320 - 1210 | Strong |
Chemical Reactivity and Derivatization Potential
The molecule possesses multiple reactive sites, making it an excellent scaffold for building chemical libraries. The electron-donating character of the N-H and phenolic O-H groups activates the indole ring towards electrophilic substitution, while the carboxylic acid provides a handle for amide and ester formation.
Caption: Key reactive sites for derivatization of the indole scaffold.
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N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated to introduce substituents that can modulate solubility, metabolic stability, and target binding.[7]
-
Carboxylic Acid Modification: The carboxyl group is readily converted to esters, amides, or other derivatives using standard coupling reagents (e.g., EDC, HOBt) or by conversion to an acid chloride. This is a primary strategy for introducing diverse functional groups.
-
Phenolic Hydroxyl Modification: The 5-hydroxy group can be converted to ethers or esters, which can serve as prodrugs or alter the hydrogen bonding capacity of the molecule.
-
Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C4 and C6 positions, allowing for the introduction of halogens, nitro groups, or other substituents.
Applications in Research and Drug Development
The 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a wide range of therapeutic targets.
-
Enzyme Inhibition: The ethyl ester of the title compound is a known precursor for the synthesis of potent 5-lipoxygenase (5-LO) inhibitors, which are targets for anti-inflammatory therapies.[8]
-
Anticancer and Anti-inflammatory Agents: Indole-based structures are widely recognized for their potential as anticancer and anti-inflammatory agents.[4] The ability to easily derivatize this core allows for the generation of focused libraries to screen for these activities.
-
Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant and radical-scavenging properties, similar to the related 5-hydroxyoxindole scaffold, making it a lead for developing agents to combat oxidative stress.
-
CNS-Active Agents: Given its structural similarity to serotonin, this scaffold is a logical starting point for designing ligands for serotonin receptors and other targets within the central nervous system.
Conclusion
5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid represents a molecule of significant strategic value to the chemical and pharmaceutical sciences. Its straightforward synthesis via the Nenitzescu reaction, well-defined spectroscopic signature, and multiple handles for chemical modification make it an ideal platform for discovery. The proven biological relevance of the 5-hydroxyindole core ensures that this compound and its derivatives will continue to be a fertile ground for the development of novel therapeutic agents.
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